molecular formula C7H6Br2N2 B1289497 5-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 603301-13-9

5-Bromoimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1289497
CAS No.: 603301-13-9
M. Wt: 277.94 g/mol
InChI Key: GAYMKIHDZOYBJX-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a heterocyclic compound that contains an imidazole ring fused with a pyridine ring. This compound is known for its significant biological and therapeutic properties, making it a valuable scaffold in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Bromoimidazo[1,2-a]pyridine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This interaction can lead to the activation or inhibition of these enzymes, thereby affecting various cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. This modulation can lead to changes in gene expression, impacting various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by binding to specific DNA sequences or interacting with transcription factors. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in the synthesis and degradation of nucleotides, which are the building blocks of DNA and RNA .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to influence gene expression. Alternatively, it may localize to the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyridine hydrobromide typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization and bromination process. The cyclization to form the imidazopyridine ring is promoted by further bromination, and no base is required .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in a controlled environment to maintain the desired physical and chemical properties .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyridine hydrobromide is widely used in scientific research due to its versatile biological activities. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyrimidine

Uniqueness

5-Bromoimidazo[1,2-a]pyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways .

Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMKIHDZOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591953
Record name 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603301-13-9
Record name 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 2-bromo-1,1-diethoxyethane (3.64 g, 18.48 mmol) to a solution of 6-bromopyridin-2-ylamine (1.0 g, 5.77 mmol) in n-butanol (40 ml). Reflux the reaction overnight, cool. Filtration of the reaction mixture gives 5-bromoimidazo[1,2-a]pyridine hydrobromide as a white solid.
Quantity
3.64 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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